N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide
CAS No.: 304908-32-5
Cat. No.: VC16321936
Molecular Formula: C15H16N4O4
Molecular Weight: 316.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304908-32-5 |
|---|---|
| Molecular Formula | C15H16N4O4 |
| Molecular Weight | 316.31 g/mol |
| IUPAC Name | N-[(Z)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C15H16N4O4/c1-21-12-5-4-10(13(22-2)14(12)23-3)8-18-19-15(20)11-9-16-6-7-17-11/h4-9H,1-3H3,(H,19,20)/b18-8- |
| Standard InChI Key | SQWXVIKYOSZLPF-LSCVHKIXSA-N |
| Isomeric SMILES | COC1=C(C(=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2)OC)OC |
| Canonical SMILES | COC1=C(C(=C(C=C1)C=NNC(=O)C2=NC=CN=C2)OC)OC |
Introduction
N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide is a complex organic compound belonging to the class of hydrazones. It is characterized by the presence of a hydrazone functional group (-NHN=CH-) and features a trimethoxyphenyl group attached to a pyrazine ring. This unique structure contributes to its distinctive chemical properties and potential biological activities, including antimicrobial and anticancer effects.
Synthesis of N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide
The synthesis of this compound typically involves a condensation reaction between 2,3,4-trimethoxybenzaldehyde and pyrazine-2-carboxamide. This reaction is commonly performed in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage.
Synthesis Steps
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Preparation of Reactants: 2,3,4-trimethoxybenzaldehyde and pyrazine-2-carboxamide are prepared according to standard organic synthesis protocols.
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Condensation Reaction: The two reactants are mixed in a suitable solvent (e.g., ethanol) and heated under reflux conditions to promote the formation of the hydrazone linkage.
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Product Isolation: After the reaction is complete, the product can be isolated through filtration and recrystallization to achieve high purity.
Biological Activities and Potential Applications
N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide has been studied for its potential biological activities, including antimicrobial and anticancer properties. The hydrazone group can form coordination complexes with metal ions, influencing various biochemical pathways, while the trimethoxyphenyl group may interact with cellular receptors, modulating biological activities such as enzyme inhibition or activation.
Chemical Reactions and Modifications
This compound can undergo several types of chemical reactions, including modifications to enhance its biological properties. The presence of multiple functional groups allows for various chemical transformations, which are essential for tailoring its structure to specific applications in medicinal chemistry.
Types of Reactions
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Coordination Complex Formation: The hydrazone group can form complexes with metal ions.
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Enzyme Inhibition/Activation: The trimethoxyphenyl group may interact with cellular receptors.
Scientific Applications
N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide has several scientific applications, particularly in medicinal chemistry and drug development. Its unique structure and potential biological activities make it a promising candidate for further research in these fields.
Potential Fields of Application
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Medicinal Chemistry: Potential applications in drug development due to its biological activities.
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Material Science: Its chemical properties could be exploited in material synthesis.
Comparison with Similar Compounds
Similar compounds, such as N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide, also exhibit potential biological activities and share structural similarities with N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide. These compounds are of interest for their antimicrobial and anticancer properties.
Comparison Table
| Compound | Molecular Formula | Molecular Weight | Biological Activities |
|---|---|---|---|
| N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide | C15H16N4O4 | 316.31 g/mol | Antimicrobial, Anticancer |
| N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide | C16H17N3O4 | Not specified | Antimicrobial, Anticancer |
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